1-(Chloro-1-pyrrolidinylmethylene)pyrrolidinium Hexafluorophosphate
Overview
Description
1-(Chloro-1-pyrrolidinylmethylene)pyrrolidinium Hexafluorophosphate is a chemical compound with the molecular formula C(9)H({16})ClF(_6)N(_2)P. It is known for its use in various chemical reactions, particularly in organic synthesis. This compound is typically found as a white to light yellow powder and is sensitive to light and moisture .
Mechanism of Action
Target of Action
It is known to be used as a reagent in various chemical reactions .
Mode of Action
It is used as a reactant for enantioselective desymmetrization of meso-asiridines, peptide coupling, heterocyclization of chloroformamidinium salts, and oxidative insertion for palladium and nickel catalyst synthesis .
Biochemical Pathways
Given its use in various chemical reactions, it can be inferred that it plays a role in the synthesis of complex organic compounds .
Result of Action
As a reagent, its primary function is to facilitate chemical reactions, leading to the synthesis of desired products .
Action Environment
The action of 1-(Chloro-1-pyrrolidinylmethylene)pyrrolidinium Hexafluorophosphate can be influenced by environmental factors such as temperature, light, and moisture. It is sensitive to light and moisture, and it is recommended to store it under inert gas . Its solubility in acetonitrile is almost transparent .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(Chloro-1-pyrrolidinylmethylene)pyrrolidinium Hexafluorophosphate involves the reaction of pyrrolidine with a chlorinating agent in the presence of hexafluorophosphoric acid. The reaction is typically carried out under an inert atmosphere to prevent moisture and light from affecting the product. The general reaction scheme can be summarized as follows:
[ \text{Pyrrolidine} + \text{Chlorinating Agent} + \text{Hexafluorophosphoric Acid} \rightarrow \text{this compound} ]
Industrial Production Methods: On an industrial scale, the production of this compound involves similar synthetic routes but with optimized conditions to ensure higher yields and purity. The process includes rigorous control of temperature, pressure, and the use of high-purity reagents. The product is then purified through recrystallization or other suitable purification techniques .
Chemical Reactions Analysis
Types of Reactions: 1-(Chloro-1-pyrrolidinylmethylene)pyrrolidinium Hexafluorophosphate undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the chlorine atom is replaced by other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, altering its chemical structure and properties.
Condensation Reactions: It is often used in condensation reactions to form larger molecules.
Common Reagents and Conditions:
Nucleophiles: Such as amines, alcohols, and thiols for substitution reactions.
Oxidizing Agents: Like hydrogen peroxide or potassium permanganate for oxidation reactions.
Reducing Agents: Such as lithium aluminum hydride for reduction reactions.
Major Products Formed: The products formed depend on the type of reaction and the reagents used. For example, substitution reactions typically yield derivatives where the chlorine atom is replaced by another functional group .
Scientific Research Applications
1-(Chloro-1-pyrrolidinylmethylene)pyrrolidinium Hexafluorophosphate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of complex molecules through condensation reactions.
Biology: The compound is studied for its potential interactions with biological molecules, which can lead to the development of new drugs or biochemical tools.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor in the synthesis of pharmaceutical compounds.
Comparison with Similar Compounds
- 1-(Bromo-1-pyrrolidinylmethylene)pyrrolidinium Hexafluorophosphate
- 1-(Iodo-1-pyrrolidinylmethylene)pyrrolidinium Hexafluorophosphate
- 1-(Fluoro-1-pyrrolidinylmethylene)pyrrolidinium Hexafluorophosphate
Comparison: Compared to its analogs, 1-(Chloro-1-pyrrolidinylmethylene)pyrrolidinium Hexafluorophosphate is unique due to its specific reactivity profile. The chlorine atom provides a balance between reactivity and stability, making it a versatile reagent in organic synthesis. Its hexafluorophosphate counterion also contributes to its solubility and stability in various solvents .
Properties
IUPAC Name |
1-[chloro(pyrrolidin-1-ium-1-ylidene)methyl]pyrrolidine;hexafluorophosphate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16ClN2.F6P/c10-9(11-5-1-2-6-11)12-7-3-4-8-12;1-7(2,3,4,5)6/h1-8H2;/q+1;-1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NHEGCUSBUWGOQM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(=[N+]2CCCC2)Cl.F[P-](F)(F)(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16ClF6N2P | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80371508 | |
Record name | 1-[Chloro(pyrrolidin-1-yl)methylidene]pyrrolidin-1-ium hexafluorophosphate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80371508 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
332.65 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
135540-11-3 | |
Record name | 1-[Chloro(pyrrolidin-1-yl)methylidene]pyrrolidin-1-ium hexafluorophosphate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80371508 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-(Chloro-1-pyrrolidinylmethylene)pyrrolidinium Hexafluorophosphate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.